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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on AZD6564, a
novel, orally bioavailable inhibitor of fibrinolysis. The information presented herein is intended
for researchers, scientists, and professionals involved in drug development, offering a detailed
examination of the compound's mechanism of action, potency, and in vivo efficacy based on
key preclinical studies.

Core Mechanism of Fibrinolytic Inhibition

AZDG6564 is a lysine mimetic that acts as a potent inhibitor of fibrinolysis by interfering with a
critical protein-protein interaction in the fibrinolytic cascade. The key protein in this process is
plasminogen, which is converted to the active enzyme plasmin by tissue plasminogen activator
(tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades the fibrin clot.
The localization and action of plasminogen and plasmin on the fibrin surface are mediated by
the binding of lysine binding sites (LBS) within their kringle domains to C-terminal lysine
residues on fibrin.[1]

AZD6564 competitively blocks these lysine binding sites on plasminogen, thereby preventing
its binding to fibrin.[1] This inhibition of the plasminogen-fibrin interaction is the primary
mechanism by which AZD6564 exerts its antifibrinolytic effect. This mode of action is
analogous to that of tranexamic acid (TXA), a clinically used fibrinolysis inhibitor.[1]
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Quantitative Preclinical Data

The preclinical development of AZD6564 involved a series of in vitro and in vivo studies to
characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic profile. The
following tables summarize the key quantitative data from these studies.

: | Selectivi

Human Plasma Clot Lysis GABAa Receptor Binding

Compound
IC50 (uM) IC50 (uM)
AZD6564 0.44 No detectable activity
Tranexamic Acid (TXA) Not Reported in this study 1600
4-PIOL (Lead Compound) ~4-fold more potent than TXA 35

Table 1: In vitro potency of AZD6564 in a human plasma clot lysis assay and selectivity against
the GABAa receptor. Data sourced from Cheng et al., 2014.[1]

vo Eff : leedi el

Compound ED50 (pmol/kg) EC50 (pM)
AZD6564 0.5 0.4
Compound 17 0.3 0.2
Compound 22 0.4 0.3
Tranexamic Acid (TXA) 9.5 4.9

Table 2: In vivo efficacy of AZD6564 and related compounds in a tPA-prolonged rat tail
bleeding model. ED50 represents the infused dose and EC50 represents the plasma
concentration required to achieve a 50% reduction in bleeding time. Data sourced from Cheng
etal., 2014.[1]

Pharmacokinetic Profile in Preclinical Species
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. Clearance
Compound Species ) Vss (L/kg) t1/2 (h) F (%)
(mL/min/kg)

AZD6564 Rat 12 0.6 0.9 39
Dog 4.3 0.4 1.4 53
Compound

Rat 25 0.9 0.6 19
17
Dog 11 0.7 1.0 25
Compound

Rat 11 0.5 0.8 19
22
Dog 3.2 0.3 15 59

Table 3: Pharmacokinetic parameters of AZD6564 and related compounds in rat and dog
following intravenous and oral administration. Vss: Volume of distribution at steady state; t1/2:
half-life; F: oral bioavailability. Data sourced from Cheng et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Human Plasma Clot Lysis Assay

Objective: To determine the in vitro potency of compounds in inhibiting fibrinolysis in human
plasma.

Methodology:

» Plate Preparation: 10 pL of test compound solution in DMSO is added to the wells of a 96-
well plate.

e Plasma Addition: 170 pL of pooled human citrate plasma is added to each well.

o Clot Initiation and Lysis Induction: 20 pL of a solution containing bovine thrombin and human
recombinant tissue plasminogen activator (tPA) is added to each well to initiate clot formation
and subsequent lysis.
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Data Acquisition: The change in optical density (OD) at 405 nm is monitored over time at
37°C using a spectrophotometer.

Data Analysis: The time to 50% clot lysis is determined for each compound concentration.
The IC50 value, defined as the concentration of the compound that causes a 50%
prolongation of the clot lysis time, is calculated by plotting the percentage prolongation of
lysis time against the compound concentration.

In Vivo Rat Tail Bleeding Model

Objective: To assess the in vivo efficacy of compounds in reducing bleeding time in a model of
excessive fibrinolysis.

Methodology:

e Animal Preparation: Anesthetized male Sprague-Dawley rats are used. The jugular vein and
carotid artery are cannulated for drug infusion and blood sampling, respectively.

tPA Infusion: Human recombinant tPA is infused intravenously to induce a hyperfibrinolytic
state, leading to prolonged bleeding.

Compound Administration: The test compound is administered as an intravenous infusion.
Bleeding Induction: A standardized incision is made on the tail of the rat.
Bleeding Time Measurement: The time until bleeding ceases is recorded.

Data Analysis: The dose (ED50) and plasma concentration (EC50) of the compound required
to reduce the tPA-prolonged bleeding time by 50% are calculated.

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological
pathways and experimental procedures described in this guide.
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Mechanism of Fibrinolysis and Inhibition by AZD6564

Plasminogen Activation Inhibition by AZD6564
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Experimental Workflow: Human Plasma Clot Lysis Assay

1. Add 10 pL of Test Compound
(in DMSO) to 96-well plate

|

2. Add 170 pL of Human
Citrate Plasma

i

3. Add 20 pL of Thrombin/tPA
Solution to Initiate Clotting
and Lysis

i

4. Incubate at 37°C

'

5. Monitor Optical Density (405 nm)
over time

i

6. Determine Time to 50% Lysis

,

7. Calculate IC50 Value
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Experimental Workflow: In Vivo Rat Tail Bleeding Model

1. Anesthetize Rat and
Cannulate Vessels

'

2. Infuse tPA to Induce
Hyperfibrinolysis

i

3. Administer Test Compound
(IV Infusion)

i

4. Make Standardized Incision
on the Talil

'

5. Measure Bleeding Time

'

6. Calculate ED50 and EC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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